molecular formula C10H12N2 B088592 2-(1H-indol-1-yl)ethanamine CAS No. 13708-58-2

2-(1H-indol-1-yl)ethanamine

Cat. No.: B088592
CAS No.: 13708-58-2
M. Wt: 160.22 g/mol
InChI Key: BXEFQUSYBZYTAE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is an organic compound with the molecular formula C10H12N2. It is a derivative of indole, a bicyclic aromatic heterocycle, and is structurally related to the amino acid tryptophan. This compound is of significant interest due to its presence in various biological systems and its role as a precursor to several important biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1H-indol-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of indole-3-acetaldehyde using sodium borohydride in the presence of ethanol. Another method includes the reaction of indole with ethylene oxide under acidic conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of indole-3-acetonitrile. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

    Reduction: The compound can be reduced to form indole-3-ethanol.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.

Major Products

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

    Reduction: Indole-3-ethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-indol-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is a precursor to neurotransmitters such as serotonin and melatonin, making it valuable in studies related to neurochemistry and endocrinology.

    Medicine: Research into its derivatives has led to the development of drugs for treating conditions such as depression, anxiety, and sleep disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)ethanamine involves its conversion to active metabolites, such as serotonin and melatonin. These metabolites interact with specific receptors in the brain and other tissues, modulating various physiological processes. For example, serotonin acts on serotonin receptors to regulate mood, appetite, and sleep, while melatonin influences circadian rhythms and sleep-wake cycles.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid and precursor to 2-(1H-indol-1-yl)ethanamine.

    Serotonin: A neurotransmitter derived from this compound.

    Melatonin: A hormone synthesized from serotonin.

Uniqueness

This compound is unique due to its dual role as both a neurotransmitter precursor and a building block for various bioactive compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in synthetic chemistry.

Biological Activity

2-(1H-indol-1-yl)ethanamine, commonly known as tryptamine , is a biogenic amine derived from the amino acid tryptophan. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of tryptamine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Tryptamine's structure consists of an indole ring connected to an ethylamine side chain. This configuration allows for various interactions with biological receptors, particularly in the central nervous system (CNS).

Pharmacological Activities

Tryptamine exhibits a range of pharmacological effects, primarily through its interaction with serotonin receptors and other neurotransmitter systems. Key activities include:

  • Serotonergic Activity : Tryptamine acts as a partial agonist at serotonin receptors (5-HT), particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and cognition.
  • Psychoactive Effects : It is known to induce hallucinogenic effects at higher doses, similar to other indole alkaloids like psilocybin.
  • Neuroprotective Properties : Studies indicate that tryptamine may have neuroprotective effects against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

The biological activity of tryptamine can be attributed to several mechanisms:

  • Receptor Binding : Tryptamine binds to various serotonin receptors, influencing neurotransmission and modulating mood and perception. Its selectivity for specific receptor subtypes contributes to its varied effects .
  • Modulation of Neurotransmitter Release : It may enhance the release of serotonin and dopamine, further contributing to its psychoactive properties.
  • Antioxidant Activity : Tryptamine has been shown to scavenge free radicals, providing a protective effect against cellular damage .

Antileishmanial Activity

Recent studies have explored the synthesis of tryptamine derivatives for their potential antileishmanial activity. A library of bisindole analogues was designed, with several compounds demonstrating significant efficacy against Leishmania infantum promastigotes. Notably, one derivative exhibited an IC50 value below 10 μM, indicating potent activity with a favorable toxicity profile compared to existing treatments like miltefosine .

Neuroprotective Effects

Tryptamine's neuroprotective properties have been investigated in models of neurodegeneration. In vitro studies demonstrated that tryptamine can reduce neuronal cell death induced by oxidative stress in cultured neurons. The compound's ability to modulate mitochondrial function and reduce inflammation was highlighted as a mechanism for its protective effects .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
SerotonergicPartial agonist at 5-HT_2A and 5-HT_2C
AntileishmanialIC50 < 10 μM for certain derivatives
NeuroprotectiveReduces oxidative stress-induced cell death
PsychoactiveInduces hallucinogenic effects

Q & A

Basic Questions

Q. How is 2-(1H-indol-1-yl)ethanamine synthesized, and what are the critical reaction conditions to ensure high yield?

The synthesis typically involves coupling reactions using indole derivatives and ethylamine precursors. For example, in Scheme 3 (), intermediates are generated via alkynylation (using K₂CO₃ in acetonitrile) and subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). Carbodiimide coupling agents like EDC, with HOBt and DIPEA in THF, are critical for amide bond formation. Key conditions include refluxing in ethyl acetate for esterification and maintaining anhydrous environments during coupling steps to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For instance, in derivative synthesis (), 1H^1H NMR (CDCl₃) confirmed structural integrity by identifying indole proton environments (e.g., δ 7.56 ppm for aromatic protons). LCMS (ESI) validated purity (>95%) and molecular ion peaks (e.g., m/z 260 [M+H]). Additional methods include HPLC for purity assessment and IR spectroscopy for functional group verification .

Q. What safety precautions are necessary when handling this compound hydrochloride?

The compound exhibits acute oral toxicity (H301), skin irritation (H315), and severe eye damage (H318). Required precautions include:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Emergency Protocols : Immediate eye rinsing with water for 15 minutes and avoiding skin contact via proper glove removal techniques. Storage should be in airtight containers at room temperature .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Substitutions at the indole ring (e.g., chloro or methyl groups) modulate receptor interactions. For example, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine () inhibits NMDA receptors via voltage-dependent mechanisms. Methodologies include:

  • Structure-Activity Relationship (SAR) Studies : Comparing analogs in receptor-binding assays.
  • In Vitro Assays : Testing cytotoxicity and receptor affinity using HEK293 cells transfected with target receptors. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) for this compound derivatives?

Many SDS lack data on solubility or decomposition temperatures (). Strategies include:

  • Experimental Validation : Use shake-flask methods for solubility and thermogravimetric analysis (TGA) for stability.
  • Computational Models : Predict logP (via ACD/Labs) and pKa (using MarvinSketch) to fill data gaps.
  • Peer Collaboration : Cross-reference with crystallographic databases (e.g., CCDC) for structural insights .

Q. What strategies optimize reaction conditions for synthesizing novel analogs while minimizing by-products?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal yields. For example, achieved >70% yield using EDC/HOBt in THF at room temperature.
  • Kinetic Monitoring : Use inline FTIR or UPLC-MS to track intermediate formation and adjust reagent stoichiometry.
  • Purification Techniques : Employ flash chromatography or preparative HPLC to isolate high-purity products .

Q. Methodological Tables

Analytical Technique Application Example Data
1H^1H NMR (CDCl₃)Structural confirmationδ 7.56 (t, J = 6.6 Hz, indole-H)
LCMS (ESI)Purity assessmentm/z 260 [M+H], >95% purity
HPLC (C18 column)Purity quantificationRetention time: 8.2 min, 99.5% area
Safety Parameter Requirement Reference
PPENitrile gloves, goggles, lab coat
StorageAirtight, room temperature
Spill ManagementNeutralize with inert absorbent

Properties

IUPAC Name

2-indol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFQUSYBZYTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293224
Record name 2-(1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13708-58-2
Record name 13708-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1H-indol-1-yl)ethanamine
2-(1H-indol-1-yl)ethanamine
2-(1H-indol-1-yl)ethanamine
2-(1H-indol-1-yl)ethanamine
2-(1H-indol-1-yl)ethanamine
2-(1H-indol-1-yl)ethanamine

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